molecular formula C6H10O6 B1361834 Dimethyl 2,5-Dioxahexanedioate CAS No. 88754-66-9

Dimethyl 2,5-Dioxahexanedioate

Cat. No. B1361834
CAS RN: 88754-66-9
M. Wt: 178.14 g/mol
InChI Key: DOMLQXFMDFZAAL-UHFFFAOYSA-N
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Description

Dimethyl 2,5-Dioxahexanedioate is an organic compound with the chemical formula C6H10O6 . It is a colorless liquid with a sweet taste .


Synthesis Analysis

Dimethyl 2,5-Dioxahexanedioate is synthesized by reacting dimethyl malonate with two equivalents of formaldehyde in the presence of sodium hydroxide. Another method involves esterification, where hexanedioic acid is added to a reaction container, followed by an excess of methanol and a catalyst. The mixture is then heated and stirred for several hours .


Molecular Structure Analysis

The molecular weight of Dimethyl 2,5-Dioxahexanedioate is 178.14 . It can be analyzed using various analytical methods like NMR spectroscopy, GC-MS, and IR spectroscopy.


Physical And Chemical Properties Analysis

Dimethyl 2,5-Dioxahexanedioate is a colorless liquid with a sweet taste . It has a density of 1.22g/cm³ , a melting point of 68-70℃ , and a boiling point of 220°C . Its specific gravity is 1.24 and refractive index is 1.42 .

Scientific Research Applications

Application in Lithium-based Batteries

  • Summary of the Application : DDHD is used as a solvent in the electrolyte for 5 V-class lithium-based batteries . The electrolyte based on DDHD enables stable, dendrite-free lithium plating-stripping and displays anodic stability up to 5.2 V .
  • Methods of Application or Experimental Procedures : The electrolyte is based on a 1 M lithium hexafluorophosphate salt (LiPF6) in a DDHD solvent . This electrolyte not only enables stable lithium plating-stripping but also displays anodic stability up to 5.2 V .
  • Results or Outcomes : The Li | |LiNi0.5Mn1.5O4 cells using the 1 M LiPF6 in DDHD based electrolyte retain >97% of the initial capacity after 250 cycles . This outperforms the conventional carbonate-based electrolyte formulations .

Application in Drug Synthesis

  • Summary of the Application : DDHD can be used as a solvent in the synthesis of drugs.
  • Methods of Application or Experimental Procedures : While the specific methods can vary depending on the drug being synthesized, generally, DDHD would be used as a solvent in a reaction mixture to facilitate the chemical reactions needed to produce the drug.
  • Results or Outcomes : The use of DDHD as a solvent can help improve the efficiency of drug synthesis processes, although the specific outcomes would depend on the drug being synthesized.

Application in Material Synthesis

  • Summary of the Application : DDHD can be used as a building block in the synthesis of materials like polymers and coatings.
  • Methods of Application or Experimental Procedures : In material synthesis, DDHD can be reacted with other compounds to form polymers or coatings. The specific procedures would depend on the type of material being synthesized.
  • Results or Outcomes : The use of DDHD in material synthesis can result in the production of new materials with potentially unique properties.

Application in Synthesis of Biologically Active Compounds

  • Summary of the Application : DDHD can be used as a reagent in the synthesis of biologically active compounds.
  • Methods of Application or Experimental Procedures : DDHD would be used as a reagent in a reaction mixture to facilitate the chemical reactions needed to produce the biologically active compounds.
  • Results or Outcomes : The use of DDHD as a reagent can help improve the efficiency of the synthesis processes, although the specific outcomes would depend on the compound being synthesized.

Application as a Potential Chemotherapeutic Agent

  • Summary of the Application : DDHD can be used as a potential chemotherapeutic agent.
  • Methods of Application or Experimental Procedures : While the specific methods can vary depending on the type of cancer being treated, generally, DDHD would be used as a chemotherapeutic agent in a treatment regimen.
  • Results or Outcomes : The use of DDHD as a chemotherapeutic agent can potentially improve treatment outcomes, although the specific results would depend on the type of cancer and the individual patient’s response.

Safety And Hazards

Dimethyl 2,5-Dioxahexanedioate is a combustible liquid . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Future Directions

Dimethyl 2,5-Dioxahexanedioate has been reported as a new electrolyte based solvent for 5 V-class batteries . It’s also been used in the study of electrolyte additives for improving the cycle life of high-voltage Lithium Nickel Manganese Oxide (LNMO) based Li-ion cells .

properties

IUPAC Name

2-methoxycarbonyloxyethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-9-5(7)11-3-4-12-6(8)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMLQXFMDFZAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294585
Record name Dimethyl 2,5-Dioxahexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,5-Dioxahexanedioate

CAS RN

88754-66-9
Record name 88754-66-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,5-Dioxahexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Liu, H Li, Z Tang, H Liu, M Zhou, X Xing… - Journal of Molecular …, 2022 - Elsevier
In this paper, the mutual interaction parameters of –CH 2 , –CO 3 , –CH 3 and CO 2 based on the UNIFAC model are regressed using experimental data and literature data. As shown in …
Number of citations: 3 www.sciencedirect.com
A Hofmann, A Höweling, N Bohn, M Müller… - …, 2019 - Wiley Online Library
In this empirical study, five electrolyte additives, namely, lithium bis(oxalato) borate, lithium difluoro(oxalato) borate, 1‐vinyl‐1,2,4‐triazole, 1‐vinyl imidazole and dimethyl‐2,5‐…
T Taskovic, A Adamson, A Clarke… - Journal of The …, 2023 - iopscience.iop.org
A common degradation product dimethyl-2, 5-dioxahexane carboxylate (DMOHC) produced in Li-ion cell electrolytes after ageing is used here as an electrolyte solvent, allowing Li-ion …
Number of citations: 0 iopscience.iop.org
Z Mengyue, L Yubing, L Hongwei, T Zhigang… - Carbon Capture Science …, 2022 - Elsevier
UNIFAC model is a thermodynamic model for predicting activity coefficients based on the group contribution method, which is very important in predicting gas-liquid equilibrium, …
Number of citations: 3 www.sciencedirect.com
AW Ells, R May, LE Marbella - ACS Applied Materials & Interfaces, 2021 - ACS Publications
While Li-ion is the prevailing commercial battery chemistry, the development of batteries that use earth-abundant alkali metals (eg, Na and K) alleviates reliance on Li with potentially …
Number of citations: 13 pubs.acs.org
J Chen, Z Huang, W Zeng, F Cao, J Ma… - …, 2021 - Wiley Online Library
Lithium‐ion batteries (LIBs) are currently widely applied in many aspects of life, but with the development, the capacity of lithium‐ion batteries can no longer meet the needs. One of the …
JC Hestenes, R May, JT Sadowski, N Munich… - Chemistry of …, 2021 - ACS Publications
The high specific capacities of Ni-rich transition-metal oxides have garnered immense interest for improving the energy density of Li-ion batteries (LIBs). Despite the potential of these …
Number of citations: 12 pubs.acs.org
N Fulik, A Hofmann, D Nötzel, M Müller, I Reuter… - Batteries, 2023 - mdpi.com
Lithium-ion batteries are being increasingly used and deployed commercially. Cell-level improvements that address flammability characteristics and thermal runaway are currently …
Number of citations: 1 www.mdpi.com
N Fulik, A Hofmann, D Nötzel, M Müller, I Reuter… - 2023 - scholar.archive.org
Lithium-ion batteries are being increasingly used and deployed commercially. Cell-level improvements that address flammability characteristics and thermal runaway are currently …
Number of citations: 0 scholar.archive.org
JC Hestenes, LE Marbella - ACS Energy Letters, 2023 - ACS Publications
The role of the cathode–electrolyte interphase (CEI) on battery performance has been historically overlooked due to the anodic stability of carbonate-based electrolytes used in Li-ion …
Number of citations: 0 pubs.acs.org

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